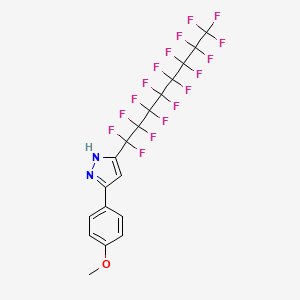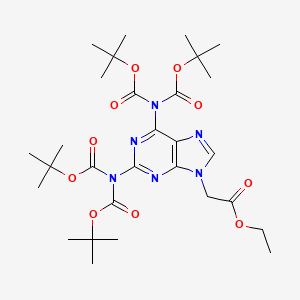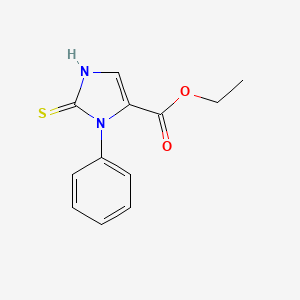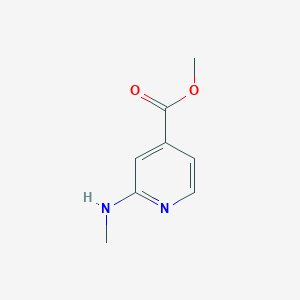
1-Bromophenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a bromine atom substituted at the 1-position and two ketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromophenanthrene-9,10-dione can be synthesized through the bromination of phenanthrene followed by oxidation. The process typically involves the following steps:
Bromination: Phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added gradually.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromophenanthrene-9,10-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-bromophenanthrene-9,10-dione involves its interaction with molecular targets through its reactive bromine and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-9,10-phenanthrenedione
- 9,10-Phenanthrenequinone
- 1-Bromophenanthrene
Comparison: 1-Bromophenanthrene-9,10-dione is unique due to the presence of both a bromine atom and two ketone groups, which confer distinct reactivity compared to its analogs. For instance, 9,10-phenanthrenequinone lacks the bromine atom, making it less reactive in substitution reactions. Similarly, 1-bromophenanthrene does not have the ketone groups, limiting its applications in redox chemistry .
Eigenschaften
Molekularformel |
C14H7BrO2 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
1-bromophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H |
InChI-Schlüssel |
JUOIDRJHGFAZPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



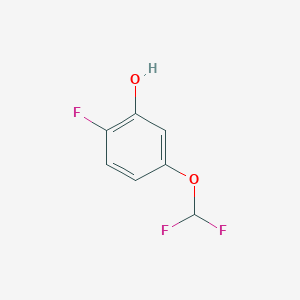

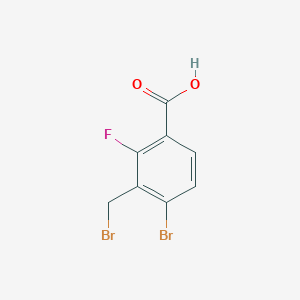
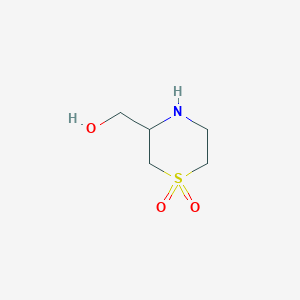
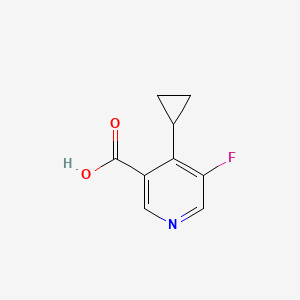
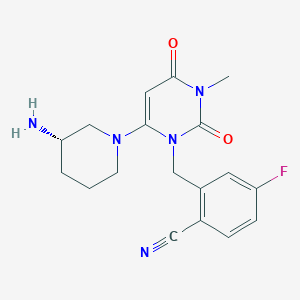
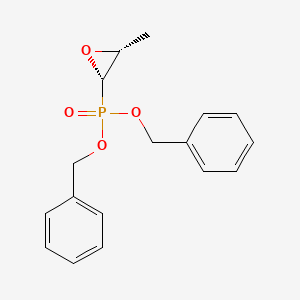

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
